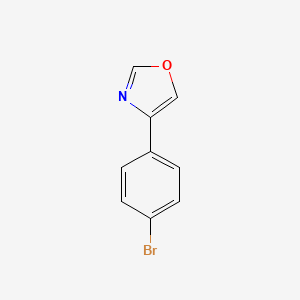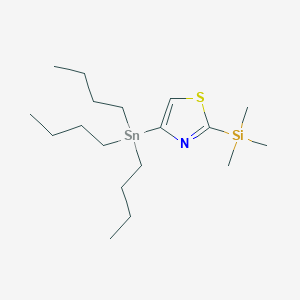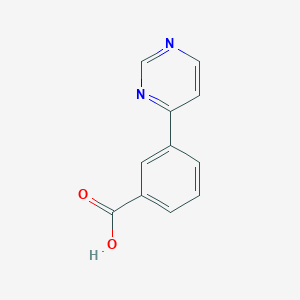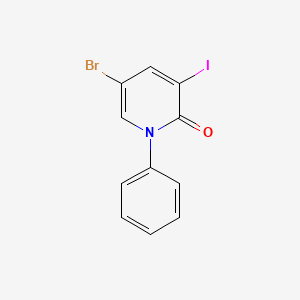
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Descripción general
Descripción
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring substituted with a benzyloxy methyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of a benzyloxy methyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
- Reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can influence various molecular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid: Lacks the benzyloxy methyl group, making it less hydrophobic and potentially less active in certain biological contexts.
Benzyloxyacetic acid: Contains a benzyloxy group but lacks the cyclopropane ring, which may affect its reactivity and binding properties.
2-((Benzyloxy)methyl)butanoic acid: Similar structure but with a butanoic acid backbone instead of a cyclopropane ring, which can influence its chemical and biological properties.
Uniqueness: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a benzyloxy methyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)


![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)


